molecular formula C22H23FN4O3 B4052239 1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine

1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine

Cat. No.: B4052239
M. Wt: 410.4 g/mol
InChI Key: ZXBYNQXPJJVOPD-UHFFFAOYSA-N
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Description

1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.17541877 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study focused on the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, including compounds with dimethoxybenzyl and indolylmethyl groups, demonstrated notable biological activities. These compounds showed strong DNA protective ability against oxidative damage and significant antimicrobial activity against specific bacteria strains. Moreover, certain compounds exhibited cytotoxicity against cancer cell lines, suggesting their potential for use in chemotherapy strategies to minimize cytotoxicity against cancer cells (Gür et al., 2020).

Anticonvulsant Agents

Another study on the synthesis of 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents revealed that specific substitutions on the oxadiazole ring and the halobenzyloxy moiety resulted in compounds with significant anticonvulsant activity. This activity was mediated through a mechanism involving benzodiazepine receptors, highlighting the potential for developing new therapeutic agents for epilepsy and related disorders (Zarghi et al., 2008).

Photochemistry of Benzyl Compounds

Research into the photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups has provided insights into the generation and reactivity of 5-methylene-1,3-cyclohexadiene derivatives. These studies contribute to understanding the fundamental processes in photochemistry and the design of light-activated molecules for various applications (DeCosta et al., 2000).

Binding Characteristics of Ligands

Investigations into the binding characteristics of ligands for peripheral benzodiazepine receptors have identified compounds with high affinity and selectivity. These findings are crucial for developing diagnostic and therapeutic agents targeting peripheral benzodiazepine receptors, with implications for treating conditions such as neuroinflammation and cancer (Chaki et al., 1999).

Nano-Structured Ceria Synthesis

The synthesis of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition highlights the potential of novel ligands for rare earth metal ions in producing nanomaterials. These nanomaterials have applications in catalysis, energy, and environmental remediation (Veranitisagul et al., 2011).

Properties

IUPAC Name

N-[[3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-27(12-17-11-15-10-16(23)5-6-18(15)24-17)13-22-25-21(26-30-22)9-14-4-7-19(28-2)20(8-14)29-3/h4-8,10-11,24H,9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBYNQXPJJVOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(N1)C=CC(=C2)F)CC3=NC(=NO3)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine
Reactant of Route 3
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine

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